molecular formula C10H8ClN B2449365 8-Chloro-6-methylisoquinoline CAS No. 1988725-67-2

8-Chloro-6-methylisoquinoline

Cat. No.: B2449365
CAS No.: 1988725-67-2
M. Wt: 177.63
InChI Key: WGEXKUOPBCSTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-6-methylisoquinoline ( 1988725-67-2) is an isoquinoline derivative with the molecular formula C 10 H 8 ClN and a molecular weight of 177.63 g/mol . Isoquinolines are privileged structures in medicinal chemistry, known for their wide spectrum of biological activities . This compound features a methyl substituent at the 6-position and a chloro group at the 8-position, making it a valuable synthetic intermediate and building block for the development of novel pharmacologically active molecules . Researchers utilize this core scaffold in various exploration areas, including the synthesis of compounds with potential anticancer, antimicrobial, and antiviral properties . The structure is amenable to further functionalization, allowing for structure-activity relationship (SAR) studies and the creation of diverse chemical libraries for high-throughput screening . As a versatile reagent, it is instrumental in constructing more complex molecular architectures for use in drug discovery and development programs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEXKUOPBCSTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC=C2)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Biological Activities and Mechanisms of Action of 8 Chloro 6 Methylisoquinoline and Its Derivatives

Modulatory Effects on Specific Biological Targets

The biological activities of isoquinoline (B145761) derivatives are diverse, stemming from their ability to interact with a range of biological targets. These interactions can lead to the modulation of enzyme activity and receptor function, which are fundamental to many physiological processes.

Enzyme Inhibition Studies

The rigid, planar structure of the isoquinoline ring system makes it an ideal scaffold for designing enzyme inhibitors. By presenting various functional groups in a defined spatial arrangement, isoquinoline derivatives can fit into the active sites of enzymes, leading to inhibition of their catalytic activity.

Caspase-3 is a key executioner enzyme in the apoptotic cascade, and its inhibition is a therapeutic strategy in diseases characterized by excessive cell death. A series of isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of caspase-3. acs.orgnih.govnih.gov The mechanism of inhibition by these compounds is complex, involving the generation of reactive oxygen species (ROS) that leads to the oxidative modification and inactivation of the enzyme. nih.govnih.gov

Kinetic analysis has shown that these compounds can irreversibly inactivate caspase-3 in a manner that is dependent on both a reducing agent, such as dithiothreitol (B142953) (DTT), and the presence of oxygen, suggesting a redox-cycling mechanism. nih.gov The crystal structures of caspase-3 in complex with some of these inhibitors have revealed that the catalytic cysteine residue is oxidized to sulfonic acid. nih.gov Structure-activity relationship (SAR) studies on these isoquinoline-1,3,4-trione derivatives have demonstrated that modifications at various positions can significantly impact their inhibitory potency. For instance, the introduction of an N-acyl group at the 6-position was found to greatly improve the activity, with some analogs exhibiting IC50 values in the low nanomolar range. acs.org

Table 1: Caspase-3 Inhibition by Isoquinoline-1,3,4-trione Derivatives

Compound R IC50 (nM)
6k 2-Methoxyphenyl 40

| 13f | Not Specified | Potent inhibitor |

Data sourced from studies on isoquinoline-1,3,4-trione derivatives and may not be directly representative of 8-Chloro-6-methylisoquinoline.

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. Certain isoquinoline derivatives, particularly the indenoisoquinolines, have emerged as potent inhibitors of topoisomerase I (Top1). nih.govnih.gov These compounds act by stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death in rapidly dividing cancer cells. nih.gov

The indenoisoquinoline scaffold intercalates into the DNA at the site of cleavage, and substituents on the lactam ring can interact with DNA base pairs and amino acid residues of the Top1 enzyme, enhancing the stability of the ternary complex. nih.govresearchgate.net Molecular modeling studies have been instrumental in understanding these interactions and guiding the design of more potent inhibitors. nih.gov The substitution pattern on the aromatic rings of the indenoisoquinoline core has a significant effect on both the antiproliferative activity and the Top1 inhibitory action. acs.org For example, derivatives with 2,3-dimethoxy-8,9-methylenedioxy or 3-nitro substitutions have shown strong biological activity. acs.org Some of the more potent indenoisoquinolines have demonstrated cytotoxicity comparable to or greater than established Top1 inhibitors like camptothecin (B557342) and topotecan. nih.gov

Table 2: Topoisomerase I Inhibitory Activity of Selected Indenoisoquinoline Derivatives

Compound Modification Top1 Inhibition
9a 3-substituted Potent
10a 3-substituted Potent
Indotecan (LMP400) N/A Experimental anticancer agent

| Indimitecan (LMP776) | N/A | Experimental anticancer agent |

Data sourced from studies on indenoisoquinoline derivatives and may not be directly representative of this compound.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs, as well as endogenous compounds. nih.govmdpi.com The inhibition or induction of CYP enzymes is a major cause of drug-drug interactions. nih.gov The interaction of isoquinoline alkaloids with human drug-metabolizing CYP enzymes has been investigated. These studies are critical in the early stages of drug discovery to predict potential adverse drug reactions. nih.gov

The planarity and lipophilicity of the isoquinoline ring system are features that can favor binding to the active sites of CYP enzymes. mdpi.com The specific isoforms of CYP enzymes that are inhibited and the potency of inhibition can be influenced by the substitution pattern on the isoquinoline core. For instance, halogenation can alter the electronic properties and metabolic stability of a molecule, potentially leading to altered interactions with CYP enzymes. While specific data on this compound is not available, the general principles of CYP modulation by small molecules suggest that it could be a substrate, inhibitor, or inducer of one or more CYP isoforms.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, a critical transformation in the synthesis of chiral pharmaceuticals and bioactive molecules. nih.govresearchgate.netmdpi.com The application of ketoreductases in biocatalysis is a growing field due to their high enantioselectivity and operation under mild reaction conditions. nih.gov

While there is extensive research on the use of ketoreductases for the synthesis of chiral alcohols from a variety of substituted ketones, nist.gov including those with heterocyclic moieties, nih.gov specific studies on the activity of ketoreductases on isoquinoline-based substrates are limited in the publicly available literature. The presence of the nitrogen atom and the aromatic system in the isoquinoline ring could influence substrate binding and reactivity within the active site of a ketoreductase. The chloro and methyl substituents on the this compound backbone would further modify its steric and electronic properties, which would be expected to affect its suitability as a substrate for a given ketoreductase.

Receptor Binding and Antagonism

The ability of isoquinoline derivatives to bind to various receptors is another important aspect of their biological activity. The specific nature of the interaction, whether as an agonist, antagonist, or allosteric modulator, is highly dependent on the substitution pattern of the isoquinoline core.

Research into isoquinoline and tetrahydroisoquinoline derivatives has revealed their potential as ligands for melatonin (B1676174) receptors (MT1 and MT2). nih.gov In a study where the naphthalene (B1677914) ring of the known melatonin receptor agonist agomelatine (B1665654) was replaced with isoquinoline and tetrahydroisoquinoline moieties, the resulting compounds displayed nanomolar binding affinities for melatonergic receptors. nih.gov Interestingly, the introduction of the nitrogen atom in the isoquinoline ring system led to a decrease in binding affinity compared to the parent compound but was associated with an improvement in pharmacokinetic properties. nih.gov

CXCR4 Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) has been identified as a critical player in a variety of physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammatory responses. The interaction of CXCR4 with its natural ligand, CXCL12, triggers a cascade of intracellular signaling events that promote cell migration and survival. Consequently, the development of CXCR4 antagonists is a significant area of research for therapeutic intervention in these diseases.

While direct studies specifically naming this compound as a CXCR4 antagonist are limited in publicly available research, the broader class of isoquinoline derivatives has been extensively investigated for this activity. Research into isoquinoline-based compounds has demonstrated their ability to bind to the CXCR4 receptor, thereby inhibiting the binding of CXCL12 and subsequent downstream signaling pathways. This antagonistic activity is a key mechanism underlying the potential therapeutic effects of this class of compounds. The specific chlorine and methyl substitutions at the 8 and 6 positions of the isoquinoline ring are hypothesized to influence the binding affinity and selectivity of the molecule for the CXCR4 receptor, a common principle in structure-activity relationship (SAR) studies of small molecule inhibitors.

Preclinical Evaluation of Biological Efficacy

The therapeutic potential of a compound is further elucidated through preclinical evaluation of its biological efficacy in various disease models. In vitro cellular studies are fundamental in this process, providing insights into the compound's activity at a cellular level.

In Vitro Cellular Studies

The potential of isoquinoline derivatives as anticancer agents has been a significant focus of research. While specific data for this compound is not extensively documented, related isoquinoline compounds have demonstrated notable antiproliferative activity against a range of cancer cell lines. The proposed mechanism for this activity is often linked to the inhibition of signaling pathways crucial for cancer cell growth and proliferation, such as the CXCR4/CXCL12 axis, which is known to be upregulated in many cancers. The cytotoxic effects of these compounds are typically evaluated using assays that measure cell viability and proliferation, providing data on their potency and selectivity against cancerous cells versus normal cells.

Table 1: Representative Antiproliferative Activity of Isoquinoline Derivatives

Compound Class Cancer Cell Line IC50 (µM)
Phenylaminoisoquinolinequinones Gastric (AGS) Data specific to derivatives
Phenylaminoisoquinolinequinones Lung (SK-MES-1) Data specific to derivatives

Note: This table is illustrative of the activity of the broader class of isoquinoline derivatives due to the limited specific data on this compound.

The discovery of CXCR4 as a co-receptor for T-tropic HIV-1 entry into host cells has made it a prime target for the development of antiviral agents. Antagonists of this receptor can effectively block the virus from entering and infecting immune cells. Several isoquinoline-based CXCR4 antagonists have been synthesized and evaluated for their anti-HIV activity. These cell-based assays typically involve infecting cells that express CXCR4 with HIV-1 in the presence of the test compound and measuring the inhibition of viral replication. The efficacy is often reported as the concentration of the compound that inhibits viral activity by 50% (IC50).

Quinoline (B57606) and isoquinoline derivatives have a long history of investigation for their antimicrobial properties. These compounds have been shown to exhibit activity against a variety of bacteria and fungi. The mechanism of their antimicrobial action is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to disrupt the microbial cell membrane. Studies on chloro-substituted quinoline derivatives, for instance, have demonstrated potent activity against various bacterial strains. The evaluation of antimicrobial efficacy is typically conducted through the determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Representative Antimicrobial Activity of Chloro-quinoline Derivatives

Compound Class Microbial Strain MIC (µg/mL)

Note: This table provides an example from a related class of compounds to illustrate the potential antimicrobial activity.

The inflammatory process involves the migration of immune cells to the site of inflammation, a process often mediated by chemokine receptors like CXCR4. By blocking the CXCR4/CXCL12 signaling pathway, CXCR4 antagonists can potentially inhibit the recruitment of inflammatory cells and thus exert an anti-inflammatory effect. The anti-inflammatory response of compounds can be assessed in cellular models by measuring the inhibition of pro-inflammatory cytokine production or the reduction of immune cell migration in response to inflammatory stimuli. While direct evidence for this compound is scarce, the known role of CXCR4 in inflammation suggests that its antagonists would likely exhibit anti-inflammatory properties.

Neuroprotective Effects in Neuronal Cell Cultures

Research into the neuroprotective capabilities of isoquinoline and quinoline derivatives has shown promising results in various cell culture models. These compounds are investigated for their ability to protect neurons from damage and death caused by factors like oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Studies on related heterocyclic compounds, such as quinoxaline (B1680401) derivatives, have demonstrated significant neuroprotective action in cellular models of Parkinson's disease. These compounds were shown to protect dopaminergic neurons from degeneration. nih.gov Similarly, other research has identified that certain tetracycline (B611298) derivatives can interfere with the aggregation of α-synuclein, a protein central to Parkinson's disease pathology, and protect neuronal cells from its toxic effects. mdpi.com

While direct studies on this compound are limited in the context of neuroprotection, the broader class of quinoline and isoquinoline derivatives shows potential. For instance, novel compounds have been shown to protect cultured neurons from glutamate-induced excitotoxicity, a mechanism relevant to ischemic brain injury. mdpi.com These findings suggest that the isoquinoline scaffold is a promising starting point for the development of new neuroprotective agents.

Table 1: Neuroprotective Activity of Related Heterocyclic Compounds in Cell Cultures

Compound Class Cell Model Protective Mechanism Potential Application
Quinoxaline Derivatives Dopaminergic Neurons Attenuation of neurodegeneration Parkinson's Disease
Tetracycline Derivatives SH-SY5Y Cells Interference with α-synuclein aggregation Parkinson's Disease

In Vivo Animal Model Systems

The therapeutic potential of novel compounds is further evaluated in living organisms through in vivo animal models. These studies provide crucial insights into a compound's efficacy, behavior, and interaction within a complex biological system.

Efficacy Studies in Infectious Disease Models (e.g., Malaria)

The 7-chloroquinoline (B30040) core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Research has extended to derivatives of this structure to combat widespread drug resistance.

In a study evaluating novel chloroquine derivatives, a compound designated SKM13, which contains a modified side chain, demonstrated significant efficacy in a mouse model of malaria. Mice infected with Plasmodium berghei and treated with SKM13 showed complete inhibition of parasite growth in the blood. nih.gov This treatment also led to a 100% survival rate at 12 days post-infection, a substantial increase from the 40% survival rate observed in untreated or less effectively treated groups. nih.gov Furthermore, SKM13 treatment prevented the severe anemia typically associated with malaria, as evidenced by stable red blood cell counts, hemoglobin, and hematocrit levels. nih.gov

The use of murine malaria models, such as those employing P. berghei, is a standard and reliable method for the preclinical evaluation of antimalarial drug candidates. researchgate.netnih.gov These models allow for the assessment of a compound's ability to suppress parasitemia in a living organism, providing a more comprehensive picture of its potential therapeutic value than in vitro tests alone. researchgate.net Other rodent malaria species like P. chabaudi and P. yoelii are also used to test efficacy against drug-resistant strains. mdpi.com

Table 2: Efficacy of Chloroquine Derivative SKM13 in P. berghei-Infected Mice

Parameter SKM13-Treated Group Control Group
Parasite Growth Complete Inhibition Uncontrolled
Survival Rate (Day 12) 100% 40%
Efficacy Studies in Cancer Models

Derivatives of the quinoline and isoquinoline scaffold have been actively investigated for their anticancer properties. In vivo studies using animal cancer models are critical for validating the therapeutic potential observed in cell-based assays.

One study investigated the in vivo antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde, a quinoline derivative, on a hepatocellular carcinoma xenograft model in athymic nude mice. nih.govresearchgate.net The results were significant, showing that daily administration of the compound for nine days completely abolished the growth of the Hep3B tumor xenograft. nih.govresearchgate.net Histological analysis of vital organs from the treated mice revealed no observable damage compared to the control group, suggesting a favorable preliminary toxicity profile. nih.govresearchgate.net

The 8-hydroxyquinoline (B1678124) moiety is recognized for its role in designing anticancer compounds, partly due to its ability to chelate metal ions, which can be a key factor in inducing cancer cell death. nih.gov Various derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including melanoma, lung cancer, and breast cancer. nih.govmdpi.com The development of hybrids incorporating the 8-hydroxyquinoline structure with other pharmacophores, such as 1,4-naphthoquinone, has also yielded compounds with significant cytotoxicity against cancer cells. mdpi.com

Compound Behavior and Activity Assessment in Living Systems

Understanding a compound's behavior within a living system—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to drug development. Animal models are indispensable for these pharmacokinetic and pharmacodynamic assessments. preprints.org

For antimalarial drug candidates, in vivo models provide a platform to evaluate not just efficacy but also bioavailability and potential toxicity. researchgate.net For instance, studies on a novel 4-amino-7-chloroquinoline derivative, MG3, in rodent models of malaria demonstrated that it is orally active and possesses a good preclinical developability profile. mdpi.com The compound showed excellent oral bioavailability and low toxicity in studies involving rats, dogs, and non-human primates. mdpi.com

In the context of cancer therapy, in vivo models help to confirm that the cytotoxic effects observed in vitro translate to tumor growth inhibition in a living organism. nih.govresearchgate.net The successful inhibition of tumor growth by 8-hydroxy-2-quinolinecarbaldehyde in a mouse model, without apparent toxicity to vital organs, underscores the importance of such assessments. nih.govresearchgate.net These studies are crucial for making informed decisions about which lead compounds should progress toward clinical development. preprints.org

Table of Mentioned Compounds

Compound Name
This compound
Chloroquine
SKM13
MG3
8-hydroxy-2-quinolinecarbaldehyde

Structure Activity Relationship Sar Studies and Rational Design for 8 Chloro 6 Methylisoquinoline Analogues

Influence of Halogen Atom (Chlorine) at the 8-Position on Bioactivity and Reactivity

The presence and position of a halogen atom, such as chlorine, on the isoquinoline (B145761) scaffold can significantly impact the molecule's physicochemical properties and, consequently, its biological activity. The chlorine atom at the 8-position of the isoquinoline ring is an electron-withdrawing group, which can influence the electron density distribution across the aromatic system. This alteration in electronic properties can affect several factors critical for bioactivity, including:

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, halogenation was found to increase lipophilicity, which is often correlated with enhanced biological activity. nih.gov

Reactivity: The electron-withdrawing nature of the chlorine atom can affect the reactivity of the isoquinoline ring system, potentially influencing its metabolic stability and interactions with biological nucleophiles.

Research on related quinoline (B57606) and isoquinoline structures has demonstrated the importance of halogen substitution. For example, a study on quinolinone-based thiosemicarbazones showed that chloro and bromo substituents considerably increased biological activity against Mycobacterium tuberculosis. nih.gov Similarly, in a series of 8-hydroxyquinoline derivatives, a 5-chloro-derivative (cloxyquin) exhibited high antimicrobial activity. nih.gov

Table 1: Effect of Halogen Substitution on Antimicrobial Activity of 8-Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Substituent at Position 5 Minimum Inhibitory Concentration (MIC50) against MRSA (µM)
8-Hydroxyquinoline H > 100
Cloxyquin Cl ≤ 5.57

Role of the Methyl Group at the 6-Position in Pharmacological Profile

The methyl group at the 6-position of the isoquinoline nucleus, while seemingly a simple alkyl substituent, can play a multifaceted role in defining the pharmacological profile of 8-Chloro-6-methylisoquinoline and its analogues. Its influence can be attributed to several factors:

Steric Effects: The size and shape of the methyl group can influence how the molecule fits into the binding site of a biological target. It can either provide favorable steric interactions that enhance binding or create steric hindrance that prevents optimal binding.

Metabolic Stability: The presence of a methyl group can influence the metabolic fate of the compound. It can either block a potential site of metabolism, thereby increasing the compound's half-life, or it can be a site of metabolic transformation itself.

In related heterocyclic systems, the position of a methyl group has been shown to be critical for activity. For instance, in a study of 1,2,3,4-tetrahydroisoquinoline (B50084) analogues, the presence and position of methyl groups were found to be important for their neuroprotective effects. rsc.org

Positional Isomerism and Substituent Effects on Biological Activity

The precise positioning of substituents on the isoquinoline ring is a critical determinant of biological activity. Positional isomers, which have the same molecular formula but differ in the location of their substituents, often exhibit vastly different pharmacological profiles. solubilityofthings.com This highlights the importance of the three-dimensional arrangement of atoms for molecular recognition by biological targets.

The biological activity of isoquinoline derivatives is highly sensitive to the nature and position of various substituents. nuph.edu.ua For example:

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can dramatically alter the molecule's interaction with its target. Electron-donating groups can increase the electron density of the aromatic system, while electron-withdrawing groups decrease it, affecting properties like pKa and hydrogen bonding capacity. nuph.edu.ua

Lipophilicity and Hydrophilicity: The balance between lipophilic and hydrophilic substituents is crucial for pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Steric Bulk: The size of a substituent can influence binding affinity by either promoting or hindering access to the target's active site.

Studies on various isoquinoline and quinoline derivatives have consistently shown that even minor changes in substituent position can lead to significant changes in biological activity, including antitumor, antimicrobial, and antiviral effects. acs.orgnih.govnih.gov For example, in a series of 8-aminoquinoline (B160924) antimalarial drugs, the position of substituents on the quinoline nucleus was a key factor in determining their efficacy. who.int

Computational Approaches to SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery for elucidating SAR and guiding the rational design of new bioactive molecules. These approaches allow for the prediction of a compound's activity and properties, thereby reducing the time and cost associated with synthesizing and testing new analogues.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a dataset of molecules with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with the observed biological effect.

For isoquinoline and quinoline derivatives, QSAR studies have been successfully employed to:

Predict the antimicrobial activity of 8-hydroxyquinoline derivatives, where properties like mass, polarizability, and van der Waals volume were found to be important. nih.gov

Guide the design of novel antitubercular agents based on quinolinone scaffolds, highlighting the role of van der Waals volume and electron density. nih.gov

A general QSAR model can be represented by the following equation:

Biological Activity = f(Physicochemical Properties and/or Structural Features)

Table 2: Key Molecular Descriptors in QSAR Models for Quinoline/Isoquinoline Analogues This table is interactive. You can sort and filter the data.

Descriptor Type Example Descriptor Influence on Bioactivity Reference
Electronic Topological Charge Governs anti-MRSA activity in 8-hydroxyquinolines. nih.gov
Steric Van der Waals Volume Important for both anti-MRSA and antitubercular activity. nih.govnih.gov
Lipophilic LogP Often correlated with membrane permeability and target interaction. nih.gov
Topological Molecular Connectivity Indices Reflects the branching and shape of the molecule.

Understanding how a ligand (such as an this compound analogue) binds to its biological target at the atomic level is crucial for rational drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net

This analysis can reveal key binding interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: The tendency of nonpolar groups to associate in an aqueous environment.

Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Halogen Bonds: Non-covalent interactions involving a halogen atom as an electrophilic species.

By visualizing the ligand-target complex, medicinal chemists can identify which parts of the molecule are essential for binding and which can be modified to improve affinity, selectivity, or other pharmacological properties. For example, docking studies have been used to understand the interactions of 8-chloro-quinolone compounds with their target proteins in bacteria. researchgate.net

Analytical and Spectroscopic Characterization in Research for 8 Chloro 6 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is an indispensable tool for the structural elucidation of organic compounds like 8-chloro-6-methylisoquinoline.

Proton NMR (1H NMR)

Proton NMR (¹H NMR) spectroscopy would be utilized to determine the number of different types of protons in the this compound molecule, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the methyl group. The chemical shifts (δ) of the aromatic protons would provide insight into the electronic effects of the chloro and methyl substituents on the ring system. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would help to establish their relative positions on the isoquinoline scaffold.

Interactive Data Table: Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
Aromatic CH7.0 - 9.0Singlet, Doublet7.0 - 9.0
Methyl (CH₃)2.0 - 3.0SingletN/A

Note: This table represents expected values and is for illustrative purposes only, as specific experimental data is not currently available.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the number of chemically non-equivalent carbon atoms in a molecule and to determine their chemical environment. For this compound, the ¹³C NMR spectrum would display a series of peaks corresponding to each unique carbon atom in the molecule, including the carbons of the isoquinoline ring and the methyl group. The chemical shifts of the carbon atoms would be influenced by the electronegativity of the adjacent chlorine atom and the electron-donating nature of the methyl group.

Interactive Data Table: Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic C-Cl120 - 140
Aromatic C-N140 - 160
Aromatic CH110 - 140
Quaternary Aromatic C120 - 150
Methyl (CH₃)15 - 25

Note: This table represents expected values and is for illustrative purposes only, as specific experimental data is not currently available.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₀H₈ClN), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. The high accuracy of this technique is crucial for unambiguous formula determination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺, allowing for the confirmation of its molecular weight.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C-H (Aromatic)3000 - 3100Stretching
C-H (Methyl)2850 - 3000Stretching
C=N (in ring)1600 - 1650Stretching
C=C (Aromatic)1450 - 1600Stretching
C-Cl600 - 800Stretching

Note: This table represents expected values and is for illustrative purposes only, as specific experimental data is not currently available.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the evaluation of its purity. The choice of method depends on the scale of separation and the required level of resolution.

Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. For isoquinoline derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.gov The separation is based on the differential partitioning of the compound between the stationary phase and a mobile phase.

The choice of the mobile phase is critical and is determined empirically to achieve optimal separation of the target compound from impurities. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the mobile phase is adjusted to obtain a retardation factor (Rf) value that allows for clear separation. Visualization of the spots on the TLC plate can often be achieved using a UV lamp, as isoquinoline derivatives are typically UV-active due to their aromatic nature. libretexts.org Alternatively, staining agents such as iodine vapor can be employed. libretexts.org

Table 1: Representative TLC Conditions for Isoquinoline Derivatives

Stationary Phase Mobile Phase System (v/v) Visualization Method
Silica Gel 60 F254 Hexane:Ethyl Acetate (e.g., 7:3) UV Light (254 nm)

Note: The optimal mobile phase composition for this compound would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of isoquinoline derivatives. researchgate.netnih.govresearchgate.net Reversed-phase HPLC is the most common mode used for these compounds, employing a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. researchgate.netresearchgate.net

The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape by protonating the nitrogen atom of the isoquinoline ring. sielc.com Detection is most commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time (tR) is a characteristic property of the compound under specific chromatographic conditions and is used for its identification, while the peak area corresponds to its quantity.

Table 2: Illustrative HPLC Parameters for Analysis of Isoquinoline Compounds

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient e.g., 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. nih.govmdpi.com The principles of separation are the same as in HPLC, with reversed-phase chromatography being the predominant mode for nitrogen-containing heterocyclic compounds. researchgate.net

The higher pressures generated in UPLC systems necessitate specialized instrumentation. The increased sensitivity and resolution of UPLC make it particularly suitable for the analysis of complex mixtures and for the detection of trace impurities in a sample of this compound.

Table 3: Example UPLC Conditions for Nitrogen-Containing Heterocycles

Parameter Description
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient e.g., 10% B to 90% B over 5 minutes
Flow Rate 0.5 mL/min
Detection UV-Vis or Mass Spectrometry

| Injection Volume | 1-2 µL |

Note: Method development would be necessary to establish the optimal UPLC conditions for this compound.

Elemental Analysis

Elemental analysis is a crucial technique for determining the empirical formula of a newly synthesized compound. It measures the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound, with the molecular formula C10H8ClN, the theoretical elemental composition can be calculated. The experimentally determined values should be in close agreement (typically within ±0.4%) with the calculated values to confirm the empirical formula. stackexchange.com

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample is combusted in a stream of oxygen. The resulting combustion gases (CO2, H2O, N2) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N. Chlorine content is typically determined by other methods, such as titration after combustion.

Table 4: Theoretical Elemental Composition of this compound (C10H8ClN)

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 10 120.11 67.61%
Hydrogen H 1.008 8 8.064 4.54%
Chlorine Cl 35.453 1 35.453 19.96%
Nitrogen N 14.007 1 14.007 7.89%

| Total | | | | 177.634 | 100.00% |

Calculations are based on the molecular formula C10H8ClN. man.ac.ukdavidson.eduillinois.eduma.edu

UV-Visible Spectroscopy and Photophysical Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The isoquinoline ring system is a chromophore that absorbs UV radiation, and the positions of the absorption maxima (λmax) are influenced by the substituents on the ring. rsc.orgnist.govresearchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, likely with multiple peaks corresponding to π → π* transitions. The chloro and methyl groups are expected to cause slight shifts in the absorption maxima compared to unsubstituted isoquinoline. wikipedia.org Solvents of different polarities can also influence the position and intensity of the absorption bands.

Photophysical characterization extends beyond simple absorption to include the study of fluorescence properties, such as the emission spectrum, quantum yield, and fluorescence lifetime. Many isoquinoline derivatives are known to be fluorescent, and their emissive properties are also sensitive to the nature and position of substituents. acs.orgnih.govrsc.orgresearchgate.net The investigation of these properties is important for applications in materials science and as fluorescent probes.

Table 5: Representative UV-Visible Absorption Data for Isoquinoline Derivatives

Compound Solvent Absorption Maxima (λmax, nm)
Isoquinoline Ethanol (B145695) ~217, ~266, ~317
5-Substituted Isoquinolines Benzene (B151609) Multiple bands in the UV region

Note: The specific λmax values for this compound would need to be determined experimentally. The data presented are for the parent isoquinoline and related derivatives to provide context. researchgate.netacs.org

Future Directions and Research Perspectives for 8 Chloro 6 Methylisoquinoline

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 8-Chloro-6-methylisoquinoline and its derivatives is geared towards methodologies that are not only efficient but also environmentally benign. Traditional synthesis methods for isoquinolines often require harsh conditions, toxic reagents, and transition-metal catalysts, which pose environmental and economic challenges. researchgate.net Consequently, research is pivoting towards green chemistry principles.

Future synthetic strategies are expected to focus on:

Microwave-Assisted Synthesis: Protocols utilizing microwave irradiation can dramatically reduce reaction times and improve yields for key reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, which are fundamental to creating the isoquinoline (B145761) core. organic-chemistry.org

Transition-Metal-Free Reactions: The development of synthetic pathways that avoid heavy metal catalysts is a significant goal. researchgate.net Methods such as the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles offer a direct and versatile route to highly substituted isoquinolines without the need for transition metals. nih.gov

Catalyst-Free Methodologies: Certain modern approaches enable isoquinoline synthesis without any catalyst, relying instead on the inherent reactivity of the starting materials under specific conditions, which simplifies purification and reduces waste. organic-chemistry.org

Atom-Economical Reactions: The design of cascade or domino reactions, where multiple bonds are formed in a single operation, maximizes the incorporation of atoms from reactants into the final product, thereby minimizing waste. researchgate.netnih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Isoquinolines
Synthetic StrategyTraditional ApproachNovel/Sustainable ApproachPotential Advantages
Catalysis Often relies on heavy or precious transition metals. researchgate.netTransition-metal-free or catalyst-free systems. nih.govorganic-chemistry.orgReduced cost, lower toxicity, and simplified purification.
Energy Input Conventional heating requiring long reaction times. organic-chemistry.orgMicrowave irradiation. organic-chemistry.orgnih.govSignificant reduction in reaction time and often improved yields.
Solvents Use of toxic and volatile organic solvents. researchgate.netBenign solvents (e.g., water, ethanol) or solvent-free conditions. researchgate.netImproved safety and reduced environmental impact.
Reaction Design Stepwise synthesis with isolation of intermediates.One-pot, multi-component, or cascade reactions. nih.govIncreased efficiency, reduced waste, and higher atom economy.

Identification of New Biological Targets and Therapeutic Indications

The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities. wisdomlib.orgsemanticscholar.org While this compound has been identified as a potent inhibitor of enzymes in protozoan parasites like Leishmania and Plasmodium, as well as fungal strains, its full therapeutic potential remains largely unexplored. biosynth.com

Future research will likely focus on:

Antiparasitic and Antifungal Drug Development: Elucidating the specific enzyme target of this compound in parasites and fungi is a critical next step. biosynth.com This will enable mechanism-of-action studies and the rational design of more potent and selective analogs.

Oncology: Isoquinoline derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of apoptosis proteins (IAPs), DNA fragmentation, and cell cycle arrest. researchgate.netnih.gov Investigating the activity of this compound against cancer cell lines, particularly those overexpressing IAPs, could reveal new therapeutic avenues. nih.gov

Anti-inflammatory and Analgesic Properties: Many isoquinoline alkaloids possess anti-inflammatory and analgesic effects. semanticscholar.orgamerigoscientific.com Screening this compound in relevant in vitro and in vivo models could identify potential leads for treating inflammatory conditions and pain.

Antiviral Activity: The isoquinoline nucleus is a component of compounds with broad-spectrum antiviral activities. wisdomlib.orgresearchgate.net Given the ongoing need for new antiviral agents, evaluating this compound against a panel of viruses is a logical research direction.

Table 2: Potential Therapeutic Areas for this compound
Therapeutic AreaKnown/Potential Biological Target(s) for IsoquinolinesResearch Rationale
Anti-infective (Parasitic/Fungal) Protozoan and fungal enzymes. biosynth.comExisting data shows potency against Leishmania, Plasmodium, and Candida albicans. biosynth.com
Anticancer Inhibitor of Apoptosis Proteins (IAPs), Tubulin, Topoisomerases. researchgate.netnih.govThe isoquinoline scaffold is a proven pharmacophore in oncology. amerigoscientific.com
Anti-inflammatory Enzymes in inflammatory pathways (e.g., kinases). researchoutreach.orgMany natural and synthetic isoquinolines exhibit anti-inflammatory properties. semanticscholar.org
Antiviral Viral replication enzymes (e.g., proteases, polymerases). wisdomlib.orgThe core structure is present in compounds with known antiviral efficacy. researchgate.net

Application of Advanced Computational Methodologies in Lead Optimization

To accelerate the drug discovery process and refine the properties of this compound, advanced computational methods are indispensable. mdpi.comnih.gov These in-silico tools can predict molecular properties, binding affinities, and metabolic liabilities, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming experimental screening. beilstein-journals.org

Key computational approaches for optimizing this lead compound include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build statistical models that correlate the three-dimensional properties of a series of this compound analogs with their biological activity. mdpi.com This allows for the prediction of the potency of novel, unsynthesized compounds.

Molecular Docking: Once a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound within the target's active site. nih.govbeilstein-journals.org This provides insights into key molecular interactions and helps prioritize which structural modifications are most likely to improve efficacy.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of binding stability and the conformational changes that may occur upon binding. mdpi.comnih.gov

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of this compound and its derivatives. This early-stage assessment helps to identify and mitigate potential liabilities such as poor bioavailability or off-target toxicity. mdpi.com

Exploration of Structure-Based Drug Design Principles for Specific Applications

Structure-Based Drug Design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of a biological target to design potent and selective inhibitors. nih.govfiveable.me The application of SBDD to this compound depends on obtaining a high-resolution structure of its target protein, for instance, the specific parasitic enzyme it inhibits.

The SBDD workflow would involve:

Target Structure Determination: Obtaining the 3D structure of the target protein, either alone or in a complex with this compound, using techniques like X-ray crystallography or cryo-electron microscopy. fiveable.me

Binding Site Analysis: Analyzing the detailed interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the amino acid residues in the active site.

Rational Design of Analogs: Using this structural information to design new analogs of this compound with modifications that enhance binding affinity and selectivity. For example, a substituent could be added to fill an unoccupied hydrophobic pocket or to form an additional hydrogen bond with the target. nih.gov

Iterative Optimization: Synthesizing the designed compounds, evaluating their biological activity, and determining their co-crystal structures with the target to progressively refine the molecular design. This iterative cycle is a hallmark of modern drug discovery. researchoutreach.org

Integration of this compound into Complex Chemical Entities

Beyond its potential as a standalone therapeutic agent, this compound can serve as a valuable scaffold or building block for the synthesis of more complex molecules with enhanced or entirely new functions.

Future research in this area could explore:

Hybrid Molecules: Covalently linking this compound to another pharmacophore to create a hybrid molecule with a dual mechanism of action. For instance, combining its antiparasitic moiety with a compound that inhibits a different essential pathway in the same parasite could lead to synergistic effects and overcome drug resistance.

Fragment-Based Drug Discovery (FBDD): Using the this compound core as a starting fragment that binds to a target of interest. The molecule can then be "grown" or merged with other fragments that bind to adjacent sites, ultimately building a highly potent lead compound. researchoutreach.org

Elaboration into Natural Product Analogs: Many complex alkaloids with potent biological activity are based on the isoquinoline framework. nih.gov this compound could be used as a starting material for the total synthesis of novel, non-natural analogs of these complex molecules, potentially leading to compounds with improved pharmacological profiles.

Conjugated Molecules: The design of molecules where multiple isoquinoline units are linked together has been shown to be a useful strategy for creating novel anti-tumor agents. nih.gov Applying this concept to this compound could generate compounds with unique biological properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.